molecular formula C22H16ClN3O4S2 B2506954 (E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide CAS No. 1173323-68-6

(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide

Cat. No.: B2506954
CAS No.: 1173323-68-6
M. Wt: 485.96
InChI Key: VFFOTVZIAZWRMZ-ZNTNEXAZSA-N
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Description

(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O4S2 and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research on indapamide derivatives, including those with chlorophenyl and sulfamoyl groups, has shown promising pro-apoptotic activity against melanoma cell lines, with compounds demonstrating growth inhibition and anticancer activity. These compounds were also evaluated as inhibitors of human carbonic anhydrase isoforms, indicating their potential in cancer therapy due to their enzyme inhibitory properties (Yılmaz et al., 2015).

Antimicrobial Applications

The synthesis of thiazole/oxazole substituted benzothiazole derivatives has shown significant anti-inflammatory and analgesic activity, alongside their antimicrobial potential. These compounds, particularly those with chlorophenyl benzo[d]thiazolyl groups, have been compared with reference drugs for their efficacy against albino rats, indicating their potential as novel treatments for inflammation and associated conditions (Kumar & Singh, 2020).

Enzyme Inhibition

Studies on the synthesis of various heterocyclic compounds, including those containing isoxazolyl and thiazolyl groups, have focused on their bioactivity, particularly in terms of antimicrobial activity and enzyme inhibition. These compounds were evaluated for their potential as antimicrobial agents and for their ability to inhibit important enzymes, offering insights into the development of new therapeutic agents (Rajanarendar et al., 2006).

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S2/c1-4-11-26-17-10-9-14(32(3,28)29)12-18(17)31-22(26)24-21(27)19-13(2)30-25-20(19)15-7-5-6-8-16(15)23/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOTVZIAZWRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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